4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide
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Overview
Description
4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfonamide groups
Preparation Methods
The synthesis of 4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and sulfonylation reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include bromine, iron(III) bromide, and sulfuric acid
Scientific Research Applications
4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. The chlorine atoms may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and chlorinated cyclohexenes. Compared to these, 4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties . Some similar compounds are:
- 4-methyl-N’-[(1Z)-2-methyl-2-cyclohexen-1-ylidene]benzenesulfonohydrazide
- (Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene .
Properties
IUPAC Name |
(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl4N2O4S2/c1-11-3-7-13(8-4-11)31(27,28)25-19-15(21)17(23)20(18(24)16(19)22)26-32(29,30)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3/b25-19-,26-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVBAWAOJCRNGK-GAHATOAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=NS(=O)(=O)C3=CC=C(C=C3)C)C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl4N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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